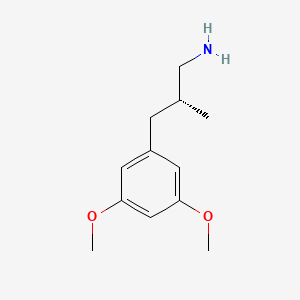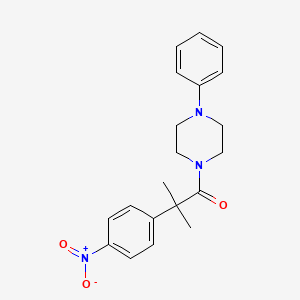
1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- is a complex organic compound that features a ketone group, a nitrophenyl group, and a piperazinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Ketone Backbone: Starting with a suitable ketone precursor, such as acetone, and introducing the methyl and nitrophenyl groups through Friedel-Crafts acylation.
Introduction of the Piperazinyl Group: This step might involve nucleophilic substitution reactions where the piperazine ring is introduced to the ketone backbone.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The phenyl and piperazinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of pharmaceuticals or as a chemical reagent.
作用机制
The mechanism of action for compounds like 1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- often involves interactions with specific molecular targets such as enzymes or receptors. The nitrophenyl and piperazinyl groups may play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects.
相似化合物的比较
Similar Compounds
1-Propanone, 2-methyl-2-(4-aminophenyl)-1-(4-phenyl-1-piperazinyl)-: Similar structure but with an amino group instead of a nitro group.
1-Propanone, 2-methyl-2-(4-chlorophenyl)-1-(4-phenyl-1-piperazinyl)-: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
1-Propanone, 2-methyl-2-(4-nitrophenyl)-1-(4-phenyl-1-piperazinyl)- is unique due to the presence of the nitro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
2-methyl-2-(4-nitrophenyl)-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-20(2,16-8-10-18(11-9-16)23(25)26)19(24)22-14-12-21(13-15-22)17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVZTFUNQVNXPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
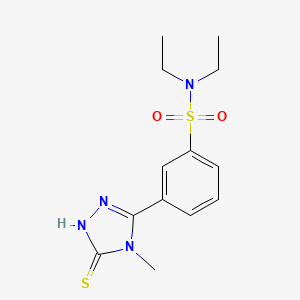
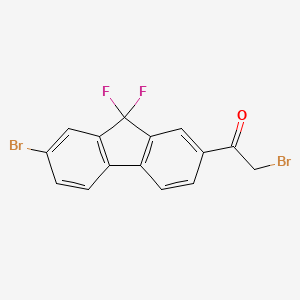

![6-Oxabicyclo[3.2.2]nonane-4-sulfonyl fluoride](/img/structure/B2400376.png)
![4-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B2400380.png)
![N-cyclohexyl-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2400381.png)
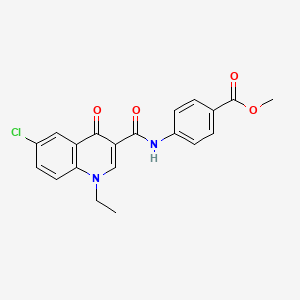

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2400385.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2400386.png)



